(E)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)-1-naphthamide
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Overview
Description
(E)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)-1-naphthamide is a complex organic compound that features a naphthamide core with a thiophene ring and a hydrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)-1-naphthamide typically involves the condensation of 2-thiopheneglyoxylic acid with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 1-naphthoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazone group can be reduced to form hydrazines.
Substitution: The naphthamide core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydrazines.
Substitution: Formation of substituted naphthamide derivatives.
Scientific Research Applications
(E)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)-1-naphthamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)-1-naphthamide involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The thiophene ring may also participate in π-π stacking interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Thiopheneglyoxylic acid: Shares the thiophene ring but lacks the naphthamide core.
1-Naphthoyl chloride: Contains the naphthamide core but lacks the thiophene and hydrazinyl groups.
Hydrazones: General class of compounds with similar hydrazone functional groups.
Uniqueness
(E)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)-1-naphthamide is unique due to its combination of a naphthamide core, thiophene ring, and hydrazone group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c22-17(21-20-11-14-7-4-10-24-14)12-19-18(23)16-9-3-6-13-5-1-2-8-15(13)16/h1-11H,12H2,(H,19,23)(H,21,22)/b20-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPTZJCONZZXPE-RGVLZGJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(=O)NN=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(=O)N/N=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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